Cas no 1154890-16-0 (N-(2-bromophenyl)oxan-4-amine)

N-(2-bromophenyl)oxan-4-amine 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-amine, N-(2-bromophenyl)tetrahydro-
- n-(2-Bromophenyl)tetrahydro-2h-pyran-4-amine
- N-(2-bromophenyl)oxan-4-amine
- CS-0265978
- EN300-166540
- 1154890-16-0
- F83400
- AKOS009624077
-
- MDL: MFCD12087565
- インチ: 1S/C11H14BrNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2
- InChIKey: GCLOJIGSBLKJLC-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(NC2=CC=CC=C2Br)C1
計算された属性
- せいみつぶんしりょう: 255.026
- どういたいしつりょう: 255.026
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 21.3A^2
N-(2-bromophenyl)oxan-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998583-5g |
N-(2-Bromophenyl)oxan-4-amine |
1154890-16-0 | 95% | 5g |
¥8313.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336648-5g |
n-(2-Bromophenyl)tetrahydro-2h-pyran-4-amine |
1154890-16-0 | 95% | 5g |
¥11716.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336648-100mg |
n-(2-Bromophenyl)tetrahydro-2h-pyran-4-amine |
1154890-16-0 | 95% | 100mg |
¥1218.00 | 2024-08-09 | |
AstaTech | F83400-10/G |
N-(2-BROMOPHENYL)OXAN-4-AMINE |
1154890-16-0 | 95% | 10g |
$2237 | 2023-09-18 | |
Enamine | EN300-166540-0.05g |
N-(2-bromophenyl)oxan-4-amine |
1154890-16-0 | 0.05g |
$612.0 | 2023-05-24 | ||
Enamine | EN300-166540-5.0g |
N-(2-bromophenyl)oxan-4-amine |
1154890-16-0 | 5g |
$2110.0 | 2023-05-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10903-5G |
N-(2-bromophenyl)oxan-4-amine |
1154890-16-0 | 95% | 5g |
¥ 8,375.00 | 2023-03-15 | |
Enamine | EN300-166540-100mg |
N-(2-bromophenyl)oxan-4-amine |
1154890-16-0 | 100mg |
$640.0 | 2023-09-21 | ||
Ambeed | A1056098-10g |
N-(2-Bromophenyl)oxan-4-amine |
1154890-16-0 | 95% | 10g |
$2068.0 | 2024-04-26 | |
Enamine | EN300-166540-5000mg |
N-(2-bromophenyl)oxan-4-amine |
1154890-16-0 | 5000mg |
$2110.0 | 2023-09-21 |
N-(2-bromophenyl)oxan-4-amine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-(2-bromophenyl)oxan-4-amineに関する追加情報
N-(2-bromophenyl)oxan-4-amine (CAS 1154890-16-0): A Versatile Chemical Intermediate for Pharmaceutical and Material Science
N-(2-bromophenyl)oxan-4-amine (CAS 1154890-16-0) is an important organic compound with growing significance in pharmaceutical research and material science. This chemical intermediate features a unique molecular structure combining a bromophenyl group with an oxan-4-amine moiety, making it particularly valuable for synthetic applications. The presence of both bromine substitution and amine functionality provides multiple reactive sites for further chemical modifications.
The compound's molecular formula is C11H14BrNO, with a molecular weight of 256.14 g/mol. Its structural features include a tetrahydropyran ring (oxane) connected to a 2-bromoaniline derivative, creating opportunities for diverse synthetic transformations. Researchers frequently search for "N-(2-bromophenyl)oxan-4-amine synthesis" and "CAS 1154890-16-0 applications," reflecting the growing interest in this compound's potential.
In pharmaceutical development, N-(2-bromophenyl)oxan-4-amine serves as a key building block for creating more complex molecules. The bromine atom at the ortho position allows for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. Recent publications have highlighted its use in developing potential kinase inhibitors and CNS-active compounds, addressing current medical challenges in neurology and oncology.
The material science field has also shown increasing interest in CAS 1154890-16-0 derivatives. The compound's ability to form stable hydrogen bonds and participate in π-π stacking interactions makes it valuable for designing organic semiconductors and liquid crystal materials. These applications align with current trends in sustainable electronics and display technologies, responding to searches for "organic electronic materials" and "advanced functional compounds."
From a synthetic chemistry perspective, N-(2-bromophenyl)oxan-4-amine offers several advantages. The oxane ring provides conformational rigidity, while the amine group serves as an excellent handle for further derivatization. Common modifications include N-acylation, reductive amination, or protection-deprotection strategies, making it a versatile intermediate in multi-step syntheses. These properties answer frequent queries about "amine-containing building blocks" and "brominated aromatic compounds."
Quality control of CAS 1154890-16-0 typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound generally appears as a white to off-white crystalline powder with high purity (>97%), suitable for research and development purposes. Storage recommendations usually suggest keeping it in a cool, dry place under inert atmosphere, addressing common questions about "chemical storage conditions" and "compound stability."
The market for N-(2-bromophenyl)oxan-4-amine has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Current research trends focus on its potential in green chemistry applications and catalyzed reactions, responding to the increasing demand for sustainable synthetic methods. This aligns with popular searches for "eco-friendly chemical synthesis" and "catalytic transformation."
Safety considerations for handling CAS 1154890-16-0 follow standard laboratory practices. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. The compound's material safety data sheet (MSDS) provides detailed handling instructions, addressing common concerns about "chemical safety protocols" and "laboratory best practices."
Future research directions for N-(2-bromophenyl)oxan-4-amine derivatives may explore their potential in bioconjugation chemistry and drug delivery systems. The compound's balanced lipophilicity and hydrogen bonding capacity make it interesting for prodrug design and formulation science. These applications respond to emerging trends in personalized medicine and targeted therapies, matching search queries about "advanced drug design" and "pharmaceutical innovations."
In conclusion, N-(2-bromophenyl)oxan-4-amine (CAS 1154890-16-0) represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility continue to attract research interest in both academic and industrial settings. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its importance in the development of novel pharmaceuticals and advanced materials.
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